
6-Methyl-2-pyridylzinc bromide
Vue d'ensemble
Description
6-Methyl-2-pyridylzinc bromide is a chemical compound with the empirical formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of research . For instance, Organ and co-workers demonstrated the efficiency of a N-heterocyclic carbene (NHC) ligand for the synthesis of sterically demanding tetra-ortho-substituted biaryls, including 2-pyridylzinc bromide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cccc([Zn]Br)n1 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 6-position and a zinc-bromide group attached to the 2-position . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, organozinc reagents like this one are generally used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 0.996 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Direct Preparation and Coupling Reactions
Facile Synthesis : A straightforward method for synthesizing 2-pyridylzinc bromides, including compounds similar to 6-Methyl-2-pyridylzinc bromide, has been established. This involves using Rieke zinc with bromopyridines to produce the organozinc reagents (Kim & Rieke, 2010).
Negishi Coupling : The compound has been used effectively in Negishi coupling reactions with functionalized aryl halides. This showcases its stability and highlights its value in sensitive heterocyclic nucleophile reactions on both academic and commercial scales (Coleridge et al., 2010).
Safety and Hazards
6-Methyl-2-pyridylzinc bromide is classified as a flammable liquid (Category 2), and it emits flammable gases when in contact with water (Category 2) . It is harmful if swallowed (Acute Tox. 4 Oral) and is suspected of causing cancer (Carc. 2) . It can cause eye irritation (Eye Irrit. 2) and may cause respiratory irritation, drowsiness, or dizziness .
Mécanisme D'action
Target of Action
6-Methyl-2-pyridylzinc bromide is an organozinc compound Organozinc compounds are generally used in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mode of Action
Organozinc compounds are known to act as nucleophiles in reactions, attacking electrophilic carbon atoms in organic molecules .
Biochemical Pathways
Organozinc compounds are often used in organic synthesis, implying that they may be involved in various biochemical pathways depending on the specific reactions they are used in .
Result of Action
As an organozinc compound, it is likely to be involved in the formation of carbon-carbon bonds in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically stored at 2-8°C , indicating that temperature can affect its stability. Furthermore, it is packaged under argon in resealable ChemSeal™ bottles , suggesting that exposure to oxygen or moisture may affect its reactivity or stability.
Analyse Biochimique
Biochemical Properties
6-Methyl-2-pyridylzinc bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the transfer of the pyridyl group to other molecules. This compound is known to interact with palladium catalysts, which are commonly used in cross-coupling reactions. The nature of these interactions involves the coordination of the zinc atom with the palladium catalyst, enabling the transfer of the pyridyl group to the target molecule .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The zinc atom in the compound coordinates with the active sites of enzymes, facilitating the transfer of the pyridyl group. This process can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, the compound can influence gene expression by modifying the structure of DNA or RNA molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in the synthesis of nucleotides, amino acids, and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach the target sites within cells to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to interact with its target biomolecules. Studies have shown that the compound can localize to the nucleus, mitochondria, and other organelles, where it participates in various biochemical processes .
Propriétés
IUPAC Name |
bromozinc(1+);6-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYQZIXEXOPBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[C-]=N1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




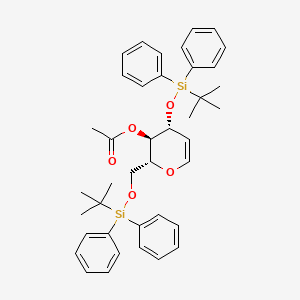
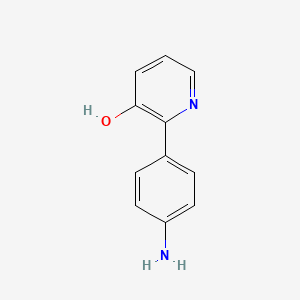


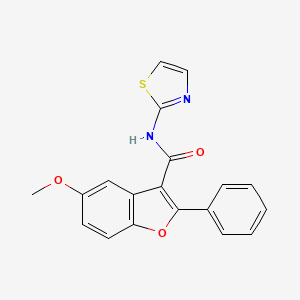
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)

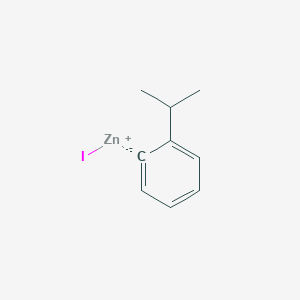
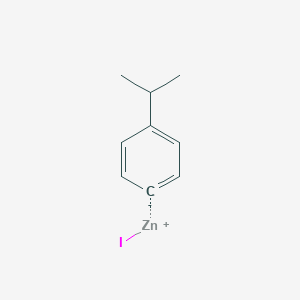
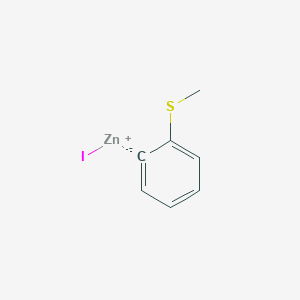

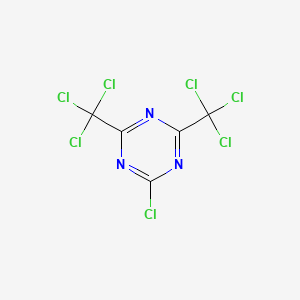
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)